Product packaging for G-749 hydrochloride(Cat. No.:CAS No. 1457983-33-3)

G-749 hydrochloride

Cat. No.: B13037217
CAS No.: 1457983-33-3
M. Wt: 557.9 g/mol
InChI Key: UDYYCTJUUMIMHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Denfivontinib Hydrochloride is the hydrochloride salt form of denfivontinib, an orally bioavailable inhibitor of both wild type and mutant forms of FMS-like tyrosine kinase 3 (FLT3;  CD135;  STK1;  FLK2), with potential antineoplastic activity. Upon administration, denfivontinib binds to and inhibits the activity of FLT3, including FLT3-ITD (internal tandem duplications), FLT3-D835Y as well as other mutants. This inhibits uncontrolled FLT3 signaling and results in the inhibition of proliferation in tumor cells overexpressing FLT3. FLT3, a class III receptor tyrosine kinase (RTK), is overexpressed or mutated in most B lineage neoplasms and in acute myeloid leukemias, and plays a key role in tumor cell proliferation. In addition, denfivontinib also inhibits, to a lesser degree, the receptor tyrosine kinases AXL (UFO), Mer, Ret, vascular endothelial growth factor receptor 1 (VEGFR1), Fms, fibroblast growth factor receptors (FGFR) 1 and 3, and the serine/threonine kinases Aurora B and C.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H26BrClN6O2 B13037217 G-749 hydrochloride CAS No. 1457983-33-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1457983-33-3

Molecular Formula

C25H26BrClN6O2

Molecular Weight

557.9 g/mol

IUPAC Name

8-bromo-2-[(1-methylpiperidin-4-yl)amino]-4-(4-phenoxyanilino)-6H-pyrido[4,3-d]pyrimidin-5-one;hydrochloride

InChI

InChI=1S/C25H25BrN6O2.ClH/c1-32-13-11-17(12-14-32)29-25-30-22-20(26)15-27-24(33)21(22)23(31-25)28-16-7-9-19(10-8-16)34-18-5-3-2-4-6-18;/h2-10,15,17H,11-14H2,1H3,(H,27,33)(H2,28,29,30,31);1H

InChI Key

UDYYCTJUUMIMHX-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC2=NC3=C(C(=O)NC=C3Br)C(=N2)NC4=CC=C(C=C4)OC5=CC=CC=C5.Cl

Origin of Product

United States

Research Context and Significance of G 749 Hydrochloride

Overview of G-749 Hydrochloride as a Research Compound

This compound is a chemical compound that has garnered attention within the scientific community for its potential applications in biomedical research. ontosight.ai It is primarily investigated for its role as a kinase inhibitor. nih.gov Initially developed as an FMS-like tyrosine kinase 3 (FLT3) inhibitor for potential application in acute myeloid leukemia, its activity has been found to extend to other significant kinase families. nih.gov

Notably, G-749 is also recognized as a potential inhibitor of the TAM receptor tyrosine kinase family, which includes TYRO3, AXL, and MERK. nih.gov This dual inhibitory capability makes it a subject of interest for research into various cellular processes and disease states. As a research compound, this compound is used in preclinical studies, both in vitro (in laboratory cell cultures) and in vivo (in animal models), to explore its biological activities and mechanisms of action. ontosight.ainih.gov Its chemical properties, such as structure and solubility, are critical factors that determine its interaction with cellular pathways and its potential for further development. ontosight.ai

Historical Context of Receptor Tyrosine Kinase Inhibitor Research

The investigation of compounds like this compound is built upon decades of foundational research into receptor tyrosine kinases (RTKs) and their role in cellular signaling. RTKs are cell surface receptors that are crucial for regulating normal cellular processes, including growth, differentiation, and metabolism. patsnap.com The field began to coalesce in the late 1970s and early 1980s with the convergence of research on growth factors and retroviral oncogenes, which revealed that many of these receptors possessed intrinsic protein tyrosine kinase activity. nih.gov

A pivotal moment in the development of inhibitors occurred in 1988 with the first systematic search for small-molecule compounds that could block the catalytic activity of the epidermal growth factor receptor (EGFR). wikipedia.org These first-generation compounds were termed "tyrphostins," short for tyrosine phosphorylation inhibitors. wikipedia.org This breakthrough demonstrated that specific tyrosine kinases could be targeted without inhibiting other types of protein kinases, such as those that phosphorylate serine or threonine residues. wikipedia.org

This pioneering work laid the groundwork for the development of numerous clinically significant tyrosine kinase inhibitors (TKIs). nih.gov The first FDA-approved TKI, imatinib, revolutionized the treatment of chronic myelogenous leukemia (CML) by targeting the specific BCR-ABL fusion protein. patsnap.comnih.gov Following this success, other TKIs such as gefitinib (B1684475) and erlotinib, which target the EGF receptor, were developed for treating various cancers. wikipedia.org The overarching mechanism of these inhibitors involves disrupting the signal transduction pathways that are often dysregulated in diseases like cancer, thereby modifying processes like cell proliferation and survival. nih.gov

Rationale for Preclinical Investigation of this compound in Disease Models

The primary rationale for investigating this compound in preclinical disease models stems from its specific molecular targets within the receptor tyrosine kinase family. nih.gov Dysregulation of RTK signaling, through mutations or overexpression, is a well-established driver of cancer development and progression. patsnap.comnih.gov G-749's activity as an inhibitor of both FLT3 and the TAM kinase family provides a compelling reason for its study in relevant cancer models. nih.gov

The TAM kinases (TYRO3, AXL, MER) are particularly implicated in promoting metastasis, drug resistance, and suppression of the immune response in solid tumors, such as non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC). nih.gov A derivative of G-749, known as SKI-G-801, was found to effectively inhibit the phosphorylation of AXL at a nanomolar concentration. nih.gov

A key preclinical study investigated the anticancer effects of G-749 specifically targeting the TAM receptor TYRO3 in colon cancer. nih.gov The rationale was to determine if G-749 could inhibit tumor formation by targeting this kinase. The research demonstrated that G-749 promotes the degradation of TYRO3 through a process known as regulated intramembrane proteolysis. nih.gov This degradation was shown to inhibit signaling pathways associated with cell proliferation and induce apoptosis (programmed cell death) in colon cancer cell lines and in xenograft mouse models. nih.gov These findings position G-749 as a compound of interest for potential therapeutic strategies against cancers characterized by abnormal TYRO3 expression or activity. nih.gov

Interactive Data Tables

Table 1: Kinase Targets of G-749

Kinase Target Associated Disease Context Reference
FLT3 Acute Myeloid Leukemia nih.gov
TYRO3 Colon Cancer nih.gov
AXL Non-Small Cell Lung Cancer, Triple-Negative Breast Cancer nih.gov

Table 2: Preclinical Findings of G-749 in Colon Cancer Models

Finding Model System Mechanism of Action Reference
Inhibition of Tumorigenesis In vitro & In vivo Degradation of TYRO3 nih.gov
Induction of Apoptosis Colon Cancer Cell Lines (HCT15, SW620) Not specified nih.gov

Molecular Mechanisms of Action of G 749 Hydrochloride

Fms-Like Tyrosine Kinase 3 (FLT3) Pathway Modulation by G-749 Hydrochloride

This compound demonstrates potent and sustained inhibitory activity against both wild-type FLT3 and its various mutated forms, which are implicated in the pathogenesis of diseases like acute myeloid leukemia (AML). nih.govnih.gov

This compound acts as a powerful inhibitor of FLT3 by directly targeting its kinase activity. It effectively blocks the autophosphorylation of the FLT3 receptor, a critical step for its activation. selleckchem.comnbinno.com This inhibition is observed in both wild-type FLT3 and clinically relevant mutants, such as those with internal tandem duplications (FLT3-ITD) or mutations in the tyrosine kinase domain (TKD), like the D835Y mutation. nih.govnbinno.com In cellular assays, G-749 potently inhibits the autophosphorylation of FLT3 in cell lines harboring these mutations. selleckchem.com The compound has shown strong inhibitory activity with low nanomolar IC50 values against various forms of the kinase. nih.govselleckchem.com

Inhibitory Activity of G-749 Against FLT3 Kinase
TargetIC50 (nM)
FLT3 (Wild-Type)0.4
FLT3 (D835Y Mutant)0.6

By blocking FLT3 activation, this compound consequently inhibits the phosphorylation and activation of its key downstream signaling effectors. nih.gov The aberrant activation of FLT3 typically leads to the continuous stimulation of pathways that promote cell proliferation and survival, such as the STAT5, RAS/MEK/ERK, and PI3K/AKT pathways. nih.gov Research has demonstrated that G-749 effectively suppresses the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5) and Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). nih.gov In in vivo studies using xenograft mouse models, a single oral dose of G-749 resulted in sustained inhibition of phosphorylated FLT3 (p-FLT3), as well as phosphorylated STAT5 (p-STAT5) and phosphorylated ERK1/2 (p-ERK1/2), for up to 24 hours. nih.gov Furthermore, G-749 has been shown to reduce the phosphorylation of AKT in colon cancer cells. frontiersin.org

TAM (Tyro3, Axl, Mer) Receptor Tyrosine Kinase Family Interactions with this compound

Beyond its effects on FLT3, this compound also functions as a dual kinase inhibitor, targeting the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. nih.govnih.gov This family of receptors plays a role in various cellular processes, and their dysregulation is associated with the progression of solid cancers. nih.govnih.gov

This compound induces the degradation of the TYRO3 receptor through a process known as Regulated Intramembrane Proteolysis (RIP). nih.govfrontiersin.org This mechanism involves the cleavage of the receptor's extracellular N-terminal domain. researchgate.net Following this initial cleavage, the remaining intracellular C-terminal fragment is released into the cytosol by the γ-secretase complex and is subsequently targeted for degradation by the proteasome pathway. researchgate.netresearchgate.net This G-749-accelerated degradation of the TYRO3 protein has been observed in colon cancer cell lines and effectively reduces TYRO3 protein stability. frontiersin.org

This compound and its derivative, SKI-G-801, are effective inhibitors of AXL, another member of the TAM receptor family. nih.govnih.gov AXL is implicated in metastasis, immune response suppression, and drug resistance in several cancers. nih.gov G-749 inhibits the phosphorylation of AXL at nanomolar concentrations, with a reported IC50 value of 20 nM. nih.govnih.gov The compound SKI-G-801, which is the hydrochloride salt of G-749, binds to the ATP-binding pocket of the AXL kinase, thereby blocking its activity. nih.gov G-749 also shows inhibitory potency against the Mer kinase, with an IC50 of 1 nM. selleckchem.com

Inhibitory Activity of G-749 Against TAM Kinases
TargetIC50 (nM)
AXL20
Mer1

Cell Proliferation Signaling Pathway Inhibition by this compound

The combined inhibition of the FLT3 and TAM kinase pathways by this compound leads to a significant disruption of the signaling networks that drive cell proliferation and survival. nih.govfrontiersin.org This culminates in the induction of apoptosis, or programmed cell death, in cancer cells. nih.govtargetmol.com

The compound's action significantly reduces the viability of cancer cells in a concentration-dependent manner. frontiersin.orgresearchgate.net By inhibiting key survival pathways, such as those mediated by STAT3 and AKT, G-749 promotes apoptosis. frontiersin.orgnih.gov This antiproliferative effect has been demonstrated in various cancer cell lines, including those from acute myeloid leukemia and colon cancer. nih.govnih.gov The inhibition of these signaling pathways arrests cell growth and ultimately contributes to the anticancer effects observed both in vitro and in vivo. frontiersin.orgresearchgate.net

Apoptosis Induction Mechanisms Mediated by this compound

This compound is a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor that demonstrates significant antiproliferative activity by inducing apoptosis, or programmed cell death, in cancer cells. nbinno.com This mechanism is particularly relevant in diseases such as Acute Myeloid Leukemia (AML), where aberrant FLT3 activation is a key driver of leukemogenesis in a significant percentage of patients. nbinno.comnih.gov

The primary mechanism of this compound involves the potent and sustained inhibition of both wild-type and mutated forms of the FLT3 receptor. nih.gov By binding to the FLT3 kinase, this compound blocks its autophosphorylation, a critical step in the activation of downstream signaling pathways essential for cancer cell survival and proliferation. nbinno.com One of the crucial pathways inhibited by this action is the FLT3-extracellular signal-regulated kinase (ERK) 1/2 axis. nih.gov The ERK pathway plays a central role in transmitting signals from the cell surface to the nucleus, promoting cell growth and preventing apoptosis. By inhibiting this pathway, this compound effectively shuts down these pro-survival signals, tipping the cellular balance towards apoptosis. nih.gov

Research has confirmed the apoptosis-inducing effects of this compound in leukemia cells that are addicted to the FLT3-ITD (internal tandem duplication) mutation. nih.gov The compound's ability to induce apoptosis contributes directly to its potent anti-leukemic activity observed in both cellular assays and preclinical models. nbinno.comnih.gov Functional assays, such as those using Annexin V staining, have been employed to verify and quantify the apoptotic response in cancer cells following treatment with this compound. nih.gov

Cell Line FLT3 Status Antiproliferative Response to G-749
MV4-11 FLT3-ITD Strong, dose-dependent inhibition
Molm-14 FLT3-ITD Strong, dose-dependent inhibition
RS4-11 FLT3-WT (not FLT3-addicted) Weak inhibition
HEL No FLT3 expression Weak inhibition
K562 No FLT3 expression Weak inhibition

This table summarizes the antiproliferative activity of this compound on various leukemia cell lines, highlighting its targeted effect on cells dependent on FLT3 signaling. nih.gov

Epigenetic Axis Targeting by this compound

Beyond its well-established role as a kinase inhibitor, recent research has uncovered a novel mechanism of action for this compound involving the targeting of a previously underappreciated epigenetic axis. nih.gov This activity has been identified in the context of colorectal cancer (CRC), where this compound was found to overcome resistance to conventional chemotherapy. nih.govnih.gov Specifically, the compound modulates gene expression by influencing a key transcriptional regulatory pathway, demonstrating a broader therapeutic potential beyond its initial target. nih.gov

A key finding is the ability of this compound to effectively suppress the expression of Annexin A9 (ANXA9). nih.govnih.gov ANXA9 was identified as being significantly overexpressed in chemoresistant tumors and associated with a poor prognosis. nih.gov Through a high-throughput drug screen, this compound was singled out for its ability to downregulate ANXA9 expression in both oxaliplatin-sensitive and oxaliplatin-resistant CRC cells. nih.govresearchgate.net

Further investigation using Western blot analysis confirmed that this compound suppresses ANXA9 expression in a dose-dependent manner. nih.govnih.gov This modulatory effect on ANXA9 protein levels suggests that this compound can interfere with the cellular processes driven by this protein, which include promoting proliferation and chemoresistance. nih.govnih.gov The consistent suppression of ANXA9 across different CRC cell lines points to a robust mechanism of action. nih.gov

The mechanism by which this compound modulates ANXA9 is linked to the ZMYM2-ANXA9 signaling axis. nih.govnih.gov Mechanistic studies have identified Zinc Finger MYM-Type Containing 2 (ZMYM2) as a transcriptional regulator of ANXA9. nih.govnih.gov Chromatin immunoprecipitation (ChIP) assays confirmed that ZMYM2 directly binds to the promoter region of the ANXA9 gene, particularly in chemoresistant cells, thereby driving its expression. nih.gov

Experiments involving the silencing of ZMYM2 resulted in a marked reduction in ANXA9 expression, suppressed tumor cell growth, and restored sensitivity to chemotherapy. nih.govnih.gov this compound's therapeutic action in this context is achieved by downregulating ANXA9, effectively disrupting the pro-tumorigenic output of the ZMYM2-ANXA9 axis. nih.gov While the direct effect of this compound on ZMYM2 itself is an area for further investigation, its ability to inhibit the downstream component, ANXA9, highlights a novel strategy for targeting this chemoresistance pathway. nih.gov By targeting this axis, this compound offers a promising therapeutic approach to sensitize tumors to chemotherapy. nih.govnih.gov

Component Role in Axis Effect of this compound
ZMYM2 Transcriptional regulator Indirectly targeted; direct effect not fully established. nih.gov
ANXA9 Promoter Binding site for ZMYM2 Not directly targeted by G-749.
ANXA9 Downstream effector protein Expression is significantly downregulated in a dose-dependent manner. nih.govnih.gov

This table summarizes the impact of this compound on the key components of the ZMYM2-ANXA9 signaling axis in colorectal cancer cells.

Preclinical Therapeutic Efficacy of G 749 Hydrochloride

Anti-leukemic Activity of G-749 Hydrochloride

This compound has emerged as a promising next-generation therapeutic candidate for AML, a hematologic malignancy often characterized by aberrant FLT3 signaling. nih.govnih.gov Preclinical investigations have consistently highlighted its potent and sustained inhibitory effects on both wild-type and various mutated forms of the FLT3 kinase. nih.govnih.gov

In Vitro Cellular Responses in Leukemia Cell Lines

The anti-proliferative effects of this compound have been systematically evaluated in a panel of leukemia cell lines, demonstrating a distinct and targeted activity profile.

In studies utilizing leukemia cell lines that express the wild-type form of the FLT3 receptor (FLT3-WT), such as RS4-11, this compound displayed limited potent antiproliferative activity. nih.gov This suggests a degree of selectivity for leukemia cells that are "addicted" to mutated, constitutively active FLT3 signaling for their growth and survival, as opposed to those with normal FLT3 pathways. nih.gov However, in cell-free biochemical assays, this compound demonstrated potent inhibition of FLT3-WT autophosphorylation, indicating its direct enzymatic inhibitory capacity.

This compound has shown marked efficacy against leukemia cells harboring various activating mutations in the FLT3 gene, which are associated with a poorer prognosis in AML patients. nih.gov The compound exhibited strong, dose-dependent antiproliferation in leukemia cell lines addicted to the FLT3 internal tandem duplication (FLT3-ITD) mutation, such as MV4-11 and Molm-14. nih.gov

Furthermore, this compound demonstrated potent inhibitory activity against clinically relevant FLT3 tyrosine kinase domain (TKD) mutations, including D835Y, which is known to confer resistance to some first-generation FLT3 inhibitors. nih.govnih.gov Its activity extends to other resistance-conferring mutations, such as the gatekeeper mutation F691L and the N676D mutation. nih.govnih.gov In BaF3 cell lines engineered to express these specific mutations, this compound showed significant inhibitory activity with IC50 values in the low nanomolar range, underscoring its potential to overcome known mechanisms of clinical resistance. citeab.comoscotec.com

Cell Line/TargetFLT3 Mutation StatusThis compound IC50 (nM)
FLT3 (WT)Wild-Type0.4
FLT3 (D835Y)D835Y0.6
MV4-11FLT3-ITDNot explicitly quantified in sources
Molm-14FLT3-ITDNot explicitly quantified in sources
BaF3-FLT3-ITD/N676DITD/N676D<10
BaF3-FLT3-ITD/F691LITD/F691L<10
BaF3-FLT3-D835YD835Y<10

The antiproliferative effects of this compound are directly linked to its ability to induce apoptosis, or programmed cell death, in leukemia cells. nih.gov In FLT3-ITD positive cell lines like MV4-11 and Molm-14, treatment with this compound resulted in a dose-dependent increase in the levels of active caspase-3 and caspase-7, key executioner enzymes in the apoptotic cascade. nih.gov This activation was accompanied by the cleavage of poly (ADP-ribose) polymerase (PARP), a well-established marker of apoptosis. nih.gov Fluorescence-activated cell sorter (FACS) analysis further confirmed that this compound treatment leads to a significant increase in the apoptotic cell population in a dose-dependent manner. nih.gov

A significant advantage of this compound is its demonstrated ability to circumvent several mechanisms of drug resistance that limit the efficacy of other FLT3 inhibitors. nih.govnih.gov The compound retains its potent inhibitory activity in various challenging in vitro environments designed to mimic the complexities of the bone marrow microenvironment. nih.gov

Specifically, this compound's effectiveness is maintained in the presence of high concentrations of the FLT3 ligand (FL), which is known to attenuate the efficacy of some FLT3 inhibitors. nih.gov Moreover, it can overcome the protective effects conferred by co-culture with bone marrow stromal cells, a phenomenon known as stroma-mediated drug resistance. nih.gov this compound also demonstrated significant inhibitory activity in the presence of plasma from relapsed AML patients, a setting where the potency of other inhibitors can be diminished. nih.gov This robust activity in various drug-resistance milieus suggests that this compound may offer a durable therapeutic response in the clinical setting. nih.gov

The anti-leukemic potential of this compound has been further validated in ex vivo studies using primary blast cells isolated from AML patients. nih.gov The compound displayed potent antileukemic activity in bone marrow blasts from AML patients irrespective of their FLT3 mutation status, including those with FLT3-WT, FLT3-ITD, FLT3-D835Y, and dual FLT3-ITD/D835Y mutations. nih.gov

Notably, this compound was effective in patient samples that showed little to no response to other FLT3 inhibitors like AC220 and PKC412. nih.gov The cytotoxic activity of this compound in these primary cells correlated well with the inhibition of phosphorylated FLT3 and its downstream signaling effectors. nih.gov This demonstrates that the compound can effectively target the FLT3 pathway in a clinically relevant context and holds promise for patients who are refractory to existing therapies. nih.gov

In Vivo Anti-leukemic Efficacy in Murine Xenograft Models

This compound, a novel FMS-like tyrosine kinase 3 (FLT3) inhibitor, has demonstrated significant anti-leukemic activity in preclinical studies. nih.gov Its efficacy has been evaluated in murine xenograft models, which are crucial for assessing potential therapeutic agents for diseases like acute myeloid leukemia (AML). nih.gov AML is a type of cancer characterized by the rapid growth of abnormal white blood cells that accumulate in the bone marrow and interfere with normal blood cell production. nih.gov Mutations in the FLT3 gene are common in AML, making it a key therapeutic target. nih.govnih.gov

In vivo studies using xenograft mouse models with the human AML cell line MV4-11 have shown the potent antitumor effects of this compound. nih.gov When administered orally to these mice, this compound led to significant inhibition of tumor growth. nih.gov

Noticeable tumor regression was observed in groups receiving specific daily doses. nih.gov In one study, mice treated with a 30 mg/kg daily dose for 28 days showed complete tumor regression. nih.gov Remarkably, even after the treatment was stopped, there was no evidence of tumor regrowth for an additional 28-day monitoring period, suggesting a lasting therapeutic effect. nih.gov These findings highlight the potential of this compound to induce complete and sustained tumor regression in FLT3-driven leukemia. nih.govnih.gov

Table 1: Tumor Growth Response to this compound in MV4-11 Xenograft Model

Treatment Group Observation Outcome
3 mg/kg per day Significant inhibition of tumor growth from day 4 onward. Tumor Growth Inhibition
10 mg/kg per day Apparent tumor regression. Tumor Regression
30 mg/kg per day Apparent tumor regression during 28-day dosing period. Complete Tumor Regression
30 mg/kg per day (post-dosing) No tumor regrowth observed for 28 days after dosing stopped. Sustained Regression

The anti-tumor activity of this compound is directly linked to its ability to inhibit the FLT3 signaling pathway. nih.gov Pharmacodynamic studies in MV4-11 xenograft mice confirmed that a single oral dose of this compound resulted in sustained inhibition of the phosphorylation of FLT3 and its downstream signaling proteins, including STAT5 and ERK1/2. nih.gov

This inhibition of the FLT3 pathway was observed to last for at least 24 hours post-administration. nih.gov The sustained pharmacodynamic effect indicates that the compound effectively blocks the signaling cascade that drives the proliferation of leukemia cells. nih.gov This prolonged inhibition supports the potential for once-daily dosing regimens in future clinical applications. nih.gov

Anti-colon Cancer Activity of this compound

Beyond its effects on leukemia, this compound has also been investigated for its therapeutic potential in solid tumors, such as colon cancer. frontiersin.orgresearchgate.net Research indicates that this compound can inhibit tumorigenesis in colon cancer by targeting the TAM receptor tyrosine kinase TYRO3. frontiersin.orgresearchgate.net

Studies using human colon cancer cell lines, including HCT15 and SW620, have elucidated the cellular mechanisms through which this compound exerts its anti-cancer effects. frontiersin.orgresearchgate.net

This compound has been shown to significantly reduce the viability and inhibit the proliferation of colon cancer cells in a concentration-dependent manner. frontiersin.orgmdpi.com The compound was found to suppress the growth of various colon cancer cell lines. researchgate.netnih.gov This anti-proliferative effect is associated with the inhibition of key signaling pathways involved in cell growth, such as the STAT3 and AKT pathways. frontiersin.org By reducing the phosphorylation of STAT3 and AKT, this compound disrupts the signals that promote cancer cell proliferation. frontiersin.orgresearchgate.net

Table 2: Effect of this compound on Colon Cancer Cell Viability

Cell Line Treatment Effect
HCT15 This compound Concentration-dependent reduction in cell viability. frontiersin.orgresearchgate.net
SW620 This compound Concentration-dependent reduction in cell viability. frontiersin.orgresearchgate.net

In Vitro Cellular Responses in Colon Cancer Cell Lines

Modulation of TYRO3 Degradation in Colon Cancer Cells

This compound has been shown to effectively induce the degradation of the TYRO3 receptor tyrosine kinase in colon cancer cells. targetmol.com This mechanism is significant as TYRO3 is implicated in tumorigenesis and drug resistance. The degradation of TYRO3 by G-749 is mediated through a process known as regulated intramembrane proteolysis. targetmol.com This targeted degradation of a key signaling protein contributes to the compound's anti-proliferative effects in colon cancer cell lines.

Sensitization to Chemotherapy in Oxaliplatin-Resistant Colon Cancer Cells

A critical aspect of the preclinical investigation of this compound is its ability to sensitize chemoresistant cancer cells to standard therapeutic agents. In colon cancer models, G-749 has demonstrated efficacy in both oxaliplatin-sensitive and oxaliplatin-resistant cell lines. targetmol.com

Studies utilizing colony formation assays have shown that the combination of G-749 and oxaliplatin leads to a significant reduction in the survival of oxaliplatin-resistant colon cancer cells. This suggests that G-749 can circumvent the mechanisms of resistance to platinum-based chemotherapy. The compound's activity in these resistant models highlights its potential to address a major challenge in the clinical management of colorectal cancer.

Interactive Table: Effect of this compound on the Proliferation of Colon Cancer Cell Lines

Cell Line Resistance Profile Treatment Effect
DLD1 Oxaliplatin-Sensitive G-749 Inhibition of cell growth
WiDr Oxaliplatin-Sensitive G-749 Inhibition of cell growth
DLD1-ROXA Oxaliplatin-Resistant G-749 Inhibition of cell growth
Impact on Cancer Stem Cell Properties in Colon Cancer Models

While the direct impact of this compound on cancer stem cell (CSC) properties in colon cancer has not been extensively detailed in the available research, its mechanism of targeting key survival and resistance pathways suggests a potential role in this area. CSCs are known to contribute to chemotherapy resistance and tumor recurrence. By overcoming oxaliplatin resistance, G-749 may indirectly affect the CSC population that drives these phenomena. Further research is required to specifically elucidate the effects of G-749 on colon cancer stem cell markers and functions.

In Vivo Anti-colon Cancer Efficacy in Xenograft Models

Tumor Burden Reduction

The anti-tumor activity of this compound has been confirmed in in vivo models. In xenograft studies using the DLD1 human colon cancer cell line, administration of G-749 resulted in a significant reduction in tumor burden. targetmol.com Both tumor volume and tumor weight were substantially decreased in animals treated with the compound compared to control groups. targetmol.com These findings provide strong evidence for the in vivo anti-cancer efficacy of G-749 in a colon cancer setting.

Interactive Table: In Vivo Efficacy of this compound in a DLD1 Colon Cancer Xenograft Model

Treatment Group Outcome Measure Result
G-749 Tumor Volume Significant Reduction
Modulation of Proliferation and Gene Expression Markers in Vivo (e.g., Ki-67, ANXA9)

To understand the in vivo mechanism of action of this compound, researchers have examined its effects on biomarkers of proliferation and gene expression within the tumor microenvironment. Immunohistochemical analysis of tumors from G-749-treated mice revealed a significant decrease in the expression of Ki-67, a well-established marker of cell proliferation. targetmol.com

Furthermore, G-749 treatment led to a notable reduction in the expression of Annexin A9 (ANXA9). targetmol.com ANXA9 has been implicated in promoting malignant phenotypes in colorectal cancer. The downregulation of both Ki-67 and ANXA9 in vivo corroborates the anti-proliferative and tumor-inhibiting effects of G-749 observed at the macroscopic level. targetmol.com

Investigational Relevance in Other Solid Tumors for this compound

Beyond colon cancer, this compound, also known as Denfivontinib, is being investigated for its therapeutic potential in other solid tumors. It is currently in Phase 1 clinical trials for solid tumors. medchemexpress.com The compound is recognized as an inhibitor of AXL, another member of the TAM receptor tyrosine kinase family. AXL is known to be involved in tumor progression, metastasis, and the development of drug resistance in various cancers, including non-small cell lung cancer (NSCLC) and breast cancer. The dual inhibition of FLT3 and AXL by G-749 suggests a broad potential for its application in oncology.

Non-Small Cell Lung Cancer (NSCLC) Research

While direct, extensive preclinical studies of this compound specifically in Non-Small Cell Lung Cancer (NSCLC) models are not widely documented in publicly available literature, its known molecular targets are highly relevant to NSCLC pathology. The receptor tyrosine kinase AXL, a target implicated in the broader activity of compounds like G-749, is known to contribute to metastasis, drug resistance, and suppression of the immune response in NSCLC. frontiersin.org Inhibition of AXL is considered a viable strategy to suppress these cancer-promoting processes. frontiersin.org

The therapeutic potential for compounds affecting these pathways is an active area of research. Preclinical NSCLC models are crucial for identifying molecular drivers of the disease and for testing novel therapeutic agents. nih.govnih.gov The efficacy of targeted therapies often depends on the specific molecular aberrations present in the tumor, highlighting the importance of molecular profiling in guiding treatment strategies. nih.gov

Triple-Negative Breast Cancer (TNBC) Research

Similar to NSCLC, specific preclinical data on this compound's efficacy in Triple-Negative Breast Cancer (TNBC) is limited in published research. However, the molecular pathways associated with G-749's known targets are pertinent to TNBC. The AXL kinase, for instance, is also implicated in the progression and drug resistance of TNBC. frontiersin.org Therefore, inhibitors that modulate AXL activity are of significant interest for this aggressive breast cancer subtype, which currently lacks targeted therapies due to the absence of estrogen, progesterone, and HER2 receptors. frontiersin.orgnih.gov

Preclinical research in TNBC heavily relies on patient-derived xenograft (PDX) models and established cell lines to test novel therapeutic strategies. nih.govnorthwestern.edu These models are instrumental in evaluating the in vivo efficacy of new compounds and understanding the molecular responses to treatment. nih.gov For example, studies on TNBC xenografts have been used to investigate the effects of various targeted agents, demonstrating the utility of these models in preclinical evaluation. northwestern.edumdpi.com The investigation of compounds like G-749 in established TNBC models would be a logical step to determine its potential therapeutic utility.

Research Methodologies and Experimental Models Utilized for G 749 Hydrochloride

In Vitro Cellular Assay Systems

A range of established and specialized cell-based assays have been employed to characterize the activity of G-749 hydrochloride.

The antiproliferative effects of this compound have been quantified using several assay formats across various cancer cell lines. In studies involving leukemia, the ATPLite assay, a method that measures cell viability based on ATP levels, was used. This compound demonstrated potent, dose-dependent inhibition of proliferation in leukemia cell lines expressing the FLT3-ITD mutation, such as MV4-11 and Molm-14 nih.gov. In contrast, it showed significantly less activity against cell lines lacking FLT3 expression (HEL and K562) or those expressing wild-type FLT3 without being dependent on it for proliferation (RS4-11) nih.gov.

In the context of solid tumors, MTS proliferation assays were utilized to measure the viability of various colon cancer cell lines, including HCT15, DLD1, LoVo, HT29, SW480, and SW620. These studies revealed that this compound effectively reduced cell viability in a dose- and time-dependent manner nih.govresearchgate.net. Additionally, colony formation assays, which assess the ability of single cells to grow into colonies, were used to evaluate the long-term proliferative capacity of colorectal cancer cells in the presence of the compound targetmol.com.

Table 1: Inhibitory Concentration (IC50) of this compound in Human Cancer Cell Lines
Cell LineCancer TypeFLT3 StatusAssay TypeIC50 (nM)Reference
MV4-11Acute Myeloid LeukemiaFLT3-ITDATPLite3.5 nih.gov
Molm-14Acute Myeloid LeukemiaFLT3-ITDATPLite7.5 nih.gov
RS4-11Acute Lymphoblastic LeukemiaFLT3-WTATPLite>1000 nih.gov
HCT15Colon CancerNot specifiedMTSMicromolar range nih.gov
SW620Colon CancerNot specifiedMTSMicromolar range nih.gov

Research indicates that the antiproliferative activity of this compound is mediated through the induction of apoptosis, or programmed cell death nih.govnih.gov. This has been investigated using several complementary techniques.

Flow cytometry is a primary methodology used to quantify apoptosis. In colon cancer cell lines, treatment with this compound led to an increase in the SubG1 cell population, which is indicative of DNA fragmentation, a hallmark of late-stage apoptosis nih.gov. Further analysis using Annexin V and propidium iodide (PI) staining confirmed these findings. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells with compromised membrane integrity, characteristic of late apoptotic or necrotic cells nih.govtargetmol.comnih.gov. Flow cytometry analysis demonstrated a concentration-dependent increase in the percentage of apoptotic cells (Annexin V positive) following treatment with the compound nih.govtargetmol.com.

The induction of apoptosis was also confirmed through molecular methods. Western blot analysis showed an increase in the levels of cleaved poly (ADP-ribose) polymerase (PARP) and cleaved caspase-3, key executioner proteins in the apoptotic cascade, in colon cancer cells treated with this compound nih.gov.

To confirm that this compound inhibits its target kinases within a cellular context, researchers have measured the phosphorylation status of the kinases and their downstream signaling proteins. In FLT3-ITD expressing leukemia cell lines (Molm-14 and MV4-11), treatment with this compound led to a potent and sustained inhibition of FLT3 autophosphorylation nih.gov. This inhibition subsequently blocked the activation of downstream signaling pathways critical for cell survival and proliferation, as evidenced by reduced phosphorylation of STAT5, ERK1/2, and AKT nih.gov. Similar cell-based kinase inhibition was observed in colon cancer cells, where this compound treatment reduced the phosphorylation of STAT3 and AKT nih.gov. These studies are crucial for linking the compound's biochemical potency to its biological effects in cells.

Patient-derived organoids (PDOs) are three-dimensional (3D) culture systems grown from a patient's tumor tissue that can recapitulate the complex architecture, cellular heterogeneity, and genetic landscape of the original tumor nih.govmdpi.com. These models are increasingly used in preclinical research for high-throughput drug screening and to predict patient-specific therapeutic responses nih.govnih.govelifesciences.org. While PDOs represent a powerful and clinically relevant experimental model for evaluating novel anticancer agents, a review of the available literature did not identify specific studies that have utilized patient-derived organoids to investigate the effects of this compound.

Cancer stem cells (CSCs) are a subpopulation of tumor cells characterized by their capacity for self-renewal and differentiation, which are thought to drive tumor growth, metastasis, and therapeutic resistance nih.gov. Methodologies to study CSCs often involve enriching this population from heterogeneous cancer cell lines or primary tumors based on specific cell surface markers (e.g., CD44, CD133) or functional properties, such as high aldehyde dehydrogenase (ALDH) activity nih.govmdpi.com. Functional assays, including spheroid or mammosphere formation assays, are then used to assess the self-renewal capacity of the enriched CSC population nih.gov. Despite the importance of targeting CSCs to achieve durable responses in cancer therapy, there is no specific research in the reviewed literature detailing the use of CSC enrichment and functional assays to evaluate this compound.

Biochemical and Molecular Investigations

To understand the direct interaction of this compound with its targets, biochemical assays are essential. The primary biochemical method used to determine the potency of this compound is the in vitro kinase assay. Time-resolved fluorescence resonance energy transfer (TR-FRET) based assays were performed to measure the 50% inhibitory concentration (IC50) of the compound against purified wild-type and mutant FLT3 kinase nih.govtargetmol.com. These assays revealed that this compound is a highly potent, ATP-competitive inhibitor of FLT3 nih.gov.

To assess the selectivity of this compound, its activity was profiled against a large panel of kinases. These screening studies showed that in addition to FLT3, this compound also inhibits other kinases, including members of the TAM family (TYRO3, AXL, MER), Ret, and Aurora kinases, at nanomolar concentrations nih.govnih.gov.

Table 2: Biochemical Kinase Inhibition Profile of this compound
Kinase TargetBiochemical IC50 (nM)Reference
FLT3 (Wild-Type)0.4 nih.gov
FLT3 (D835Y Mutant)0.6 nih.gov
Mer1 nih.gov
Ret9 nih.gov
Aurora B6 nih.gov
Axl14 nih.gov

Molecular investigations have centered on Western blot analyses to probe the signaling pathways affected by this compound. In both leukemia and colon cancer cells, these studies have been instrumental in demonstrating the compound's ability to inhibit the phosphorylation of key signaling nodes downstream of its primary targets, including FLT3, TYRO3, STAT3, AKT, and ERK nih.govnih.gov. Furthermore, studies in colon cancer cells have shown that this compound promotes the degradation of the TYRO3 receptor protein nih.gov.

Kinase Activity Assays (e.g., Time-Resolved Fluorescence Resonance Energy Transfer)

The inhibitory activity of this compound against various kinases has been quantified using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. This methodology provides a sensitive and robust platform for determining the potency of kinase inhibitors. In these assays, a specific kinase, its substrate, and ATP are combined, and the phosphorylation of the substrate is detected by a fluorescent signal.

Initial profiling of G-749 at a concentration of 100 nM against a large panel of 282 kinases revealed a unique inhibition pattern. nih.gov For kinases that showed significant inhibition, detailed IC₅₀ values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%) were determined to quantify the compound's potency.

These TR-FRET-based assays demonstrated that G-749 is a highly potent inhibitor of Fms-like tyrosine kinase 3 (FLT3), including its wild-type form and the drug-resistant D835Y mutant, with an IC₅₀ of 1 nM for each. nih.gov The compound also showed high potency against Mer tyrosine kinase (Mer), with an IC₅₀ of 1 nM. nih.gov Furthermore, G-749 exhibited inhibitory activity against other receptor tyrosine kinases and serine/threonine kinases, as detailed in the table below. nih.gov

Table 1: Inhibitory Activity (IC₅₀) of G-749 Against a Panel of Kinases

Kinase Family Kinase Target IC₅₀ (nM)
Receptor Tyrosine Kinase FLT3 1
Receptor Tyrosine Kinase FLT3-D835Y 1
Receptor Tyrosine Kinase Mer 1
Receptor Tyrosine Kinase Ret 9
Receptor Tyrosine Kinase FLT1 30
Receptor Tyrosine Kinase Axl 13
Receptor Tyrosine Kinase Fms 13
Receptor Tyrosine Kinase FGFR-1 24
Receptor Tyrosine Kinase FGFR3 14
Serine/Threonine Kinase Aurora B 6
Serine/Threonine Kinase Aurora C 24

Protein Expression and Phosphorylation Analysis (e.g., Western Blot)

Western blot analysis is a key technique used to investigate the effect of this compound on protein expression and phosphorylation status within signaling pathways. This method allows for the detection of specific proteins in cell or tissue lysates and can distinguish between the phosphorylated (active) and total forms of a protein.

In studies involving G-749, Western blotting has been used to confirm its mechanism of action by measuring the inhibition of FLT3 autophosphorylation and the phosphorylation of its downstream signaling transducers. Research has shown that G-749 potently inhibits the phosphorylation of FLT3 (p-FLT3) in various acute myeloid leukemia (AML) cell lines, such as MV4-11 and Molm-14, which harbor FLT3-ITD (internal tandem duplication) mutations. nih.govmedchemexpress.com

The analysis extends to key downstream effectors in the FLT3 signaling pathway. Treatment with G-749 leads to a marked reduction in the phosphorylation levels of:

STAT5 (Signal Transducer and Activator of Transcription 5) nih.govmedchemexpress.com

AKT (also known as Protein Kinase B) nih.govmedchemexpress.com

ERK1/2 (Extracellular signal-regulated kinases 1 and 2) nih.govmedchemexpress.com

These Western blot analyses have been crucial in demonstrating that G-749 effectively blocks the aberrant signaling cascades that drive proliferation and survival in FLT3-mutated leukemia cells. nih.govmedchemexpress.com The technique has also been employed to show the sustained inhibitory effect of G-749 in complex biological environments, such as in the presence of patient plasma, where it consistently inhibited p-FLT3. nih.gov

Gene Expression Analysis (e.g., Quantitative Polymerase Chain Reaction)

Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR (RT-qPCR), is a standard method for quantifying gene expression levels. While specific studies detailing the use of qPCR to analyze the direct effects of this compound on target gene expression are not extensively published, this methodology is highly relevant for understanding the broader transcriptional consequences of FLT3 inhibition.

In the context of AML and FLT3 inhibitors, RT-qPCR is utilized to measure changes in the mRNA levels of genes regulated by the FLT3 signaling pathway. For instance, research on the concurrent inhibition of p300/CBP and FLT3 has employed RT-qPCR to confirm that targeting associated pathways can significantly inhibit the gene transcription of FLT3 and the oncogene MYC in the MV-4-11 cell line. nih.gov This demonstrates the utility of qPCR in verifying on-target effects at the transcriptional level. The expression levels of target genes are typically normalized to a stable housekeeping gene (e.g., GAPDH), and the results are calculated using the ΔΔCt method. nih.gov This type of analysis would be instrumental in elucidating how G-749 treatment modulates the expression of genes involved in cell cycle progression, apoptosis, and differentiation.

Chromatin Immunoprecipitation (ChIP-qPCR)

Chromatin Immunoprecipitation followed by quantitative PCR (ChIP-qPCR) is a powerful technique used to investigate the interaction of proteins with specific DNA regions in the genome. This method is particularly useful for studying how epigenetic modifications and transcription factor binding are altered by therapeutic agents.

While direct ChIP-qPCR studies involving this compound have not been specifically detailed in published literature, the methodology is critical for exploring the epigenetic mechanisms of FLT3 regulation. For example, in studies of AML, ChIP-qPCR has been used to analyze the enrichment of histone modifications, such as H3K27Ac (acetylation of histone H3 at lysine 27), at the promoter region of the FLT3 gene. nih.gov In these experiments, cells are treated with an inhibitor, chromatin is cross-linked, fragmented, and then immunoprecipitated with an antibody against the protein or modification of interest (e.g., H3K27Ac). nih.gov The co-precipitated DNA is then purified and quantified by qPCR using primers specific to the target gene promoter. nih.gov This approach can reveal whether the mechanism of a drug involves altering the chromatin landscape to repress the transcription of key oncogenes like FLT3.

Preclinical In Vivo Animal Models

Murine Xenograft Models of Hematological and Solid Malignancies

The in vivo efficacy of this compound has been evaluated using murine xenograft models, which are essential for assessing a compound's anti-tumor activity in a living organism. In these models, human cancer cells are implanted into immunodeficient mice, allowing the tumor to grow.

Specifically, subcutaneous xenograft models using the human AML cell line MV4-11, which expresses the FLT3-ITD mutation, have been employed. nih.gov In these studies, oral administration of G-749 resulted in significant inhibition of tumor growth and, in some cases, complete tumor regression without relapse. nih.gov

Another critical model used is the bone marrow engraftment model, which more closely mimics the systemic nature of leukemia. In this model, Molm-14 cells (another FLT3-ITD positive AML cell line) are injected into mice, leading to the establishment of leukemia in the bone marrow. Treatment with G-749 in this orthotopic model also demonstrated potent anti-tumor activity and led to a significant increase in the survival of the treated mice. nih.gov

Pharmacodynamic Biomarker Assessment in Animal Tissues

Pharmacodynamic (PD) biomarker assessment in animal tissues is performed to confirm that a drug is engaging its target and modulating the intended biological pathway in vivo. This is a critical step to link the drug's mechanism of action to its observed anti-tumor effects.

For this compound, PD studies have been conducted in the MV4-11 subcutaneous xenograft model. nih.gov Following a single oral dose of G-749, tumors were harvested from the mice at various time points. The levels of phosphorylated FLT3 (p-FLT3) in the homogenized tumor tissues were then measured, typically by an enzyme-linked immunosorbent assay (ELISA) or Western blot. nih.gov

The results of these assessments showed a potent and sustained inhibition of p-FLT3 in the tumor tissues over time, confirming that orally administered G-749 effectively reaches the tumor and inhibits its target kinase in vivo. nih.gov Further analysis of tumor lysates from these xenograft models also revealed sustained inhibition of downstream signaling proteins, including p-STAT5 and p-ERK1/2, providing further evidence of on-target pathway modulation. nih.gov

Comparative Pharmacological Evaluations of this compound with Related Kinase Inhibitors

This compound has been identified as a novel and potent inhibitor of the Fms-like tyrosine kinase 3 (FLT3). Its pharmacological profile has been evaluated in comparison with other known FLT3 inhibitors, primarily focusing on its potency against wild-type and mutated forms of the kinase, which are implicated in acute myeloid leukemia (AML).

Biochemical Potency and Selectivity

In biochemical assays, G-749 demonstrates potent inhibition of both wild-type FLT3 (FLT3-WT) and the clinically significant FLT3-D835Y mutant. A key study reported its half-maximal inhibitory concentration (IC50) values to be in the sub-nanomolar range, indicating high biochemical potency. Specifically, G-749 inhibited FLT3-WT and FLT3-D835Y with IC50 values of 0.4 nM and 0.6 nM, respectively nih.gov. This level of potency is a critical attribute for an effective kinase inhibitor.

Cellular Activity and Inhibition of Downstream Signaling

The antiproliferative activity of G-749 has been assessed in various leukemia cell lines, particularly those dependent on the FLT3 internal tandem duplication (FLT3-ITD) mutation for survival, such as MV4-11 and Molm-14 cells nih.gov. Research shows that G-749 strongly inhibits the proliferation of these FLT3-ITD addicted cells in a dose-dependent manner. In contrast, it does not potently affect leukemia cells that lack FLT3 expression (e.g., HEL and K562 cells) nih.gov.

The mechanism of action involves the direct inhibition of the FLT3 signaling pathway. Treatment with G-749 leads to a potent reduction in the phosphorylation of downstream effector proteins, including STAT5, AKT, and ERK1/2 nih.gov. Comparative studies have shown that its ability to inhibit these downstream effectors in MV4-11 cells is comparable to that of other FLT3 inhibitors such as AC220 (Quizartinib) and PKC412 (Midostaurin) nih.govciteab.com.

Efficacy Against Drug-Resistant Mutants

A significant aspect of G-749's pharmacological profile is its sustained activity against FLT3 mutants that confer resistance to other inhibitors. It has demonstrated significant inhibitory activity in cellular assays using BaF3 cell lines engineered to express various resistant mutations, including FLT3-ITD/N676D and FLT3-ITD/F691L nih.govciteab.comtargetmol.com. Furthermore, G-749 has shown potent antileukemic effects in bone marrow blasts from AML patients who had previously shown limited or minor responses to treatment with AC220 or PKC412, suggesting its potential to overcome existing drug resistance nih.govciteab.com.

In Vivo Pharmacodynamic Effects

Experimental models, specifically subcutaneous MV4-11 xenografts in mice, have been utilized to assess the in vivo effects of this compound. Following a single oral administration, the compound demonstrated sustained inhibition of FLT3 phosphorylation for at least 24 hours nih.gov. This effective and lasting inhibition of the FLT3 pathway in an in vivo setting supports its potential for once-daily oral dosing in future applications nih.govnih.gov.

The following tables summarize the comparative data for G-749 and related kinase inhibitors based on published research findings.

Table 1: Comparative Biochemical IC50 Values of FLT3 Kinase Inhibitors

Compound Target IC50 (nM)
G-749 FLT3-WT 0.4 nih.gov
G-749 FLT3-D835Y 0.6 nih.gov
AC220 (Quizartinib) FLT3-ITD Data not available in provided context

| PKC412 (Midostaurin) | FLT3 | Data not available in provided context |

Table 2: Comparative Antiproliferative Activity (IC50) in FLT3-ITD Dependent Cell Lines

Compound Cell Line IC50 (nM)
G-749 MV4-11 <10 nih.gov
G-749 Molm-14 <10 nih.gov
AC220 (Quizartinib) MV4-11 <10 nih.gov

| PKC412 (Midostaurin) | MV4-11 | <10 nih.gov |

Future Directions and Emerging Research Avenues for G 749 Hydrochloride

Comprehensive Assessment of Kinase Selectivity and Polypharmacology

A crucial area of ongoing research for G-749 hydrochloride is the comprehensive characterization of its kinase selectivity and the implications of its polypharmacology. G-749 was developed as a novel inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in AML. nih.govoscotec.com Initial kinase profiling studies, where 100 nM of G-749 was tested against a panel of 282 kinases, revealed a unique inhibition pattern. nih.gov The compound is highly potent against wild-type FLT3 and its clinically relevant mutants, including FLT3-ITD (internal tandem duplication) and FLT3-TKD (tyrosine kinase domain) mutations like D835Y, which are associated with drug resistance. nih.govnih.gov

Beyond its primary target, G-749 exhibits potent inhibitory activity against several other kinases, a phenomenon known as polypharmacology. This multi-targeted profile may contribute to its robust antileukemic effects. Key off-target kinases inhibited by G-749 include Mer, Aurora B, Axl, Ret, and FLT1. nih.gov The inhibition of Mer and Aurora B is considered particularly significant. Aberrant expression of Mer kinase has been implicated in various cancers, while Aurora B is a critical regulator of cell division, making it an emerging target in AML. nih.gov The concurrent inhibition of these kinases, in addition to FLT3, may produce a synergistic antileukemic effect. nih.gov Further research is warranted to fully map the kinase interaction profile of this compound and to understand how this polypharmacology influences its efficacy and potential resistance mechanisms.

Table 1: Kinase Inhibition Profile of G-749

Primary Target Other Key Inhibited Kinases Implication in Cancer
FLT3 (Wild-Type and Mutants) Mer Aberrant levels reported in numerous cancers. nih.gov
Aurora B Essential for chromosome segregation; a target for AML treatment. nih.gov
AXL Plays a role in tumor growth, survival, and therapy resistance. patsnap.comnih.gov
FLT1 Implicated in the proliferation of hematologic tumors. nih.gov
FMS Implicated in the proliferation of hematologic tumors. nih.gov

This table is generated based on data from kinase profiling assays. nih.gov

Exploration of this compound in Combination Therapeutic Strategies

To enhance its therapeutic efficacy and overcome potential resistance, this compound (also referred to as SKI-G-801 in clinical development) is being actively investigated in combination with other anti-cancer agents. nih.govoscotec.com Given that AXL kinase inhibition can modulate the tumor microenvironment and enhance anti-tumor immune responses, a significant focus has been on combining SKI-G-801 with immune checkpoint inhibitors. nih.gov

Research in various mouse cancer models has shown that SKI-G-801 potentiates the effects of anti-PD-1 therapy. nih.gov This combination has been observed to inhibit metastasis more effectively than monotherapy. nih.gov The therapeutic effects appear to be mediated by an increase in cytotoxic and memory CD8+ T cells, as well as the activation of antigen-presenting cells like dendritic cells and macrophages. nih.gov Furthermore, studies are exploring a triple-combination strategy, incorporating SKI-G-801 with both chemotherapy and an anti-PD-1 antibody. frontiersin.org Early results suggest that adding the AXL inhibitor to both the initial immunochemotherapy phase and the subsequent maintenance phase yields the most significant tumor growth inhibition. frontiersin.org These findings provide a strong rationale for clinical trials evaluating this compound in combination regimens to improve outcomes for patients with both hematologic malignancies and solid tumors.

Structural Modification and Derivative Research (e.g., SKI-G-801) for Optimized Efficacy or Specificity

The development of this compound is itself an example of optimizing a chemical scaffold for therapeutic use. SKI-G-801 is the hydrochloride salt of the G-749 compound, formulated for clinical development. nih.govoscotec.com This research has focused on creating a potent and selective inhibitor that can overcome the limitations of earlier-generation FLT3 inhibitors, such as acquired resistance. oscotec.comgenosco.com

G-749 was designed to be highly potent against FLT3 mutations that confer resistance to other inhibitors, such as PKC412 and AC220. oscotec.com Specifically, it shows strong activity against mutants like FLT3-ITD/N676D and FLT3-ITD/F691L. nih.govnih.gov A key advantage of G-749 is its ability to retain inhibitory potency in various drug-resistant environments, including in the presence of patient plasma, high concentrations of the FLT3 ligand, or protective stromal cells. nih.govnih.govciteab.com This sustained and robust inhibition of the FLT3 pathway is critical for achieving durable clinical responses. nih.gov Future research in this area may involve further structural modifications to the G-749 backbone to enhance its selectivity for specific kinase targets, improve its pharmacological properties, or further broaden its activity against an even wider range of resistance mutations.

Identification and Validation of Predictive Biomarkers for this compound Response

To advance this compound into a personalized medicine approach, the identification and validation of predictive biomarkers are essential. The most apparent biomarker for response is the presence of FLT3 activating mutations (FLT3-ITD and FLT3-TKD), which are found in up to 35% of AML patients and are the primary targets of the drug. oscotec.comgenosco.com Clinical trials are enrolling patients based on this genetic marker. oscotec.com

However, as research into its polypharmacology and combination strategies expands, the scope of potential biomarkers is also widening. Given the potent AXL-inhibitory activity of G-749 and its synergy with immunotherapy, biomarkers related to the tumor immune microenvironment are of great interest. nih.govfrontiersin.org For instance, the expression of AXL on tumor cells or the baseline composition of immune cells, such as the density of CD8+ T cells, could predict synergy with anti-PD-1 therapy. nih.gov Additionally, as seen with other targeted therapies, circulating tumor DNA (ctDNA) could be explored as a tool for monitoring molecular response and detecting the emergence of resistance mutations in real-time. asco.org Future studies will need to systematically collect and analyze patient samples from clinical trials to correlate molecular and immune profiles with clinical outcomes, thereby validating new predictive biomarkers for this compound therapy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.